molecular formula C20H20N4O4S3 B3002254 N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 477323-41-4

N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B3002254
CAS No.: 477323-41-4
M. Wt: 476.58
InChI Key: UNQJPNNIOXBYEF-UHFFFAOYSA-N
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Description

N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a pyrrolidine sulfonyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the methoxy group. The subsequent steps involve the formation of the carbamothioyl linkage and the attachment of the pyrrolidine sulfonyl group to the benzamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as Lewis acids or bases to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl and carbamothioyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methoxybenzo[d]thiazol-2-yl)hydrazine: A related compound with a similar benzothiazole core but different functional groups.

    (E)-1-((6-Methoxybenzo[d]thiazole-2-yl)diazenyl)naphthalene-2,6-diol: Another benzothiazole derivative used as a chemosensor for detecting mercury ions.

Uniqueness

N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S3/c1-28-14-6-9-16-17(12-14)30-20(21-16)23-19(29)22-18(25)13-4-7-15(8-5-13)31(26,27)24-10-2-3-11-24/h4-9,12H,2-3,10-11H2,1H3,(H2,21,22,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQJPNNIOXBYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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